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molecular formula C7H8N2O3 B189570 2,5-Dimethyl-4-nitropyridine 1-oxide CAS No. 21816-42-2

2,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B189570
M. Wt: 168.15 g/mol
InChI Key: GVGSFHVUBRWBJT-UHFFFAOYSA-N
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Patent
US04981861

Procedure details

260 ml of fuming nitric acid (d =1.5) were added dropwise to 840 ml of concentrated sulphur-ic acid while cooling. 348,2 g of 2,5-dimethy1pyridine 1-oxide were subsequently added portionwise at 0-5° . The mixture was stirred at room temperature for 1 hour, then heated to 90° within 3 hours, left at this temperature overnight and, after cooling, poured on to 6 kg of ice. The mixture was adjusted to pH 3 with concentrated sodium hydroxide solution and extracted three times with 2 1 of methylene chloride. The combined organic phases were washed with 4 1 of water, dried over sodium sulfate and evaporated in vacuo. The residue was crystallized from methylene chloride/petroleum ether and there was obtained 2,5-dimethyl-4-nitropyridine 1-oxide of melting point 142-144° .
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N+:7]=1[O-:13].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:4])=[O:2])[C:9]([CH3:12])=[CH:8][N+:7]=1[O-:13] |f:2.3|

Inputs

Step One
Name
Quantity
260 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
840 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=[N+](C=C(C=C1)C)[O-]
Step Three
Name
ice
Quantity
6 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° within 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 2 1 of methylene chloride
WASH
Type
WASH
Details
The combined organic phases were washed with 4 1 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methylene chloride/petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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